8-Hydroxy-5-deazaflavin
Overview
Description
8-Hydroxy-5-deazaflavin (8-HDF) is a synthetic molecule that has gained attention in scientific research due to its unique properties. This molecule is a derivative of riboflavin, which is a vitamin B2 compound. 8-HDF has been found to have potential applications in various fields, including biochemistry, biotechnology, and medicine. In
Mechanism Of Action
The mechanism of action of 8-Hydroxy-5-deazaflavin is not fully understood, but it is believed to involve the transfer of electrons from the molecule to other molecules. This transfer of electrons can lead to the reduction of certain molecules, which can have various biochemical and physiological effects.
Biochemical And Physiological Effects
The biochemical and physiological effects of 8-Hydroxy-5-deazaflavin are diverse and depend on the specific application. In biochemistry, 8-Hydroxy-5-deazaflavin has been shown to enhance the activity of enzymes involved in the metabolism of carbohydrates, lipids, and proteins. Additionally, it has been found to be a potent electron donor, which makes it useful in redox reactions. In medicine, 8-Hydroxy-5-deazaflavin has been explored for its potential anti-cancer properties. It has been found to induce apoptosis in cancer cells, which can lead to their death.
Advantages And Limitations For Lab Experiments
One of the advantages of using 8-Hydroxy-5-deazaflavin in lab experiments is its stability. This molecule is relatively stable and can be stored for long periods without degradation. Additionally, it is easy to synthesize and can be produced in large quantities. However, one of the limitations of using 8-Hydroxy-5-deazaflavin is its cost. This molecule is relatively expensive, which can limit its use in certain experiments.
Future Directions
There are several future directions for the use of 8-Hydroxy-5-deazaflavin in scientific research. One potential application is in the field of biotechnology, where it can be used to enhance the production of biofuels. Additionally, 8-Hydroxy-5-deazaflavin has been explored for its potential use in the treatment of neurodegenerative diseases. It has been found to have neuroprotective properties, which can help prevent the death of neurons. Finally, 8-Hydroxy-5-deazaflavin has been explored for its potential use in the development of new anti-cancer therapies. It has been found to induce apoptosis in cancer cells, which can lead to their death.
Conclusion
In conclusion, 8-Hydroxy-5-deazaflavin is a synthetic molecule that has gained attention in scientific research due to its unique properties. This molecule has diverse applications in various fields, including biochemistry, biotechnology, and medicine. The synthesis of 8-Hydroxy-5-deazaflavin involves the modification of riboflavin through the addition of a nitrogen atom to the flavin ring. The mechanism of action of 8-Hydroxy-5-deazaflavin is not fully understood, but it is believed to involve the transfer of electrons from the molecule to other molecules. The biochemical and physiological effects of 8-Hydroxy-5-deazaflavin are diverse and depend on the specific application. There are several future directions for the use of 8-Hydroxy-5-deazaflavin in scientific research, including its potential use in the treatment of neurodegenerative diseases and the development of new anti-cancer therapies.
Scientific Research Applications
8-Hydroxy-5-deazaflavin has been found to have diverse applications in scientific research. One of the primary applications is in the field of biochemistry, where it is used as a cofactor for various enzymes. This molecule has been shown to enhance the activity of enzymes involved in the metabolism of carbohydrates, lipids, and proteins. Additionally, 8-Hydroxy-5-deazaflavin has been found to be a potent electron donor, which makes it useful in redox reactions.
properties
IUPAC Name |
10-(2,3,4,5-tetrahydroxypentyl)-1H-pyrimido[4,5-b]quinoline-2,4,8-trione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O7/c20-6-12(23)13(24)11(22)5-19-10-4-8(21)2-1-7(10)3-9-14(19)17-16(26)18-15(9)25/h1-4,11-13,20,22-24H,5-6H2,(H2,17,18,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJMIIBXYFPJZBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)C=C2C1=CC3=C(N2CC(C(C(CO)O)O)O)NC(=O)NC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50958446 | |
Record name | 1-Deoxy-1-(2,4-dihydroxy-8-oxopyrimido[4,5-b]quinolin-10(8H)-yl)pentitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50958446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Hydroxy-5-deazaflavin | |
CAS RN |
37333-48-5 | |
Record name | Factor 420 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037333485 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Deoxy-1-(2,4-dihydroxy-8-oxopyrimido[4,5-b]quinolin-10(8H)-yl)pentitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50958446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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